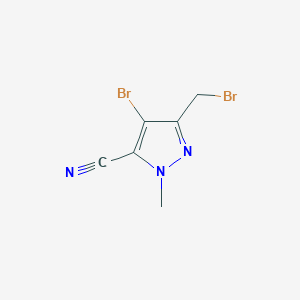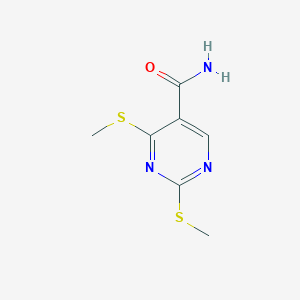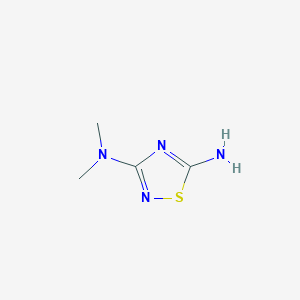![molecular formula C7H6F2N2O B13969260 3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile CAS No. 627086-04-8](/img/structure/B13969260.png)
3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile is a chemical compound known for its unique structure and properties. It is characterized by the presence of a difluoro group, a nitrile group, and an enamine linkage, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile typically involves the reaction of 4,4-difluoro-3-oxobut-1-en-1-ylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amine to the acrylonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction and minimize by-products.
化学反应分析
Types of Reactions
3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The difluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction can produce amines.
科学研究应用
3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The difluoro group enhances its binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and development.
相似化合物的比较
Similar Compounds
- Methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate
- (S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone
Uniqueness
Compared to similar compounds, 3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile is unique due to its specific difluoro and nitrile groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
627086-04-8 |
|---|---|
分子式 |
C7H6F2N2O |
分子量 |
172.13 g/mol |
IUPAC 名称 |
3-[(4,4-difluoro-3-oxobut-1-enyl)amino]prop-2-enenitrile |
InChI |
InChI=1S/C7H6F2N2O/c8-7(9)6(12)2-5-11-4-1-3-10/h1-2,4-5,7,11H |
InChI 键 |
XPQPPDOZFFXVHN-UHFFFAOYSA-N |
规范 SMILES |
C(=CNC=CC(=O)C(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


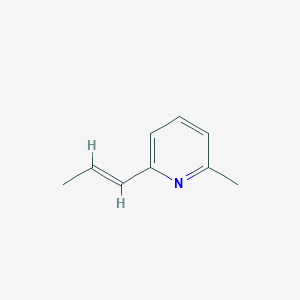


![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)
![Phenol, 4-[(hexyloxy)methyl]-2-methoxy-](/img/structure/B13969207.png)
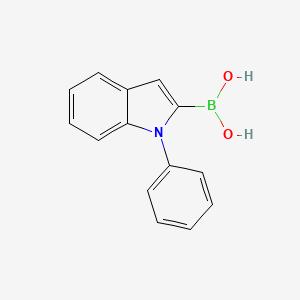
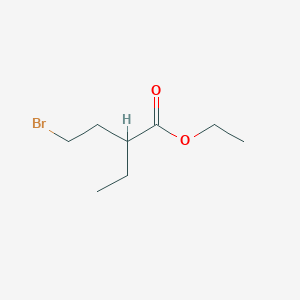
![Dibenzo[a,c]naphthacene](/img/structure/B13969222.png)



